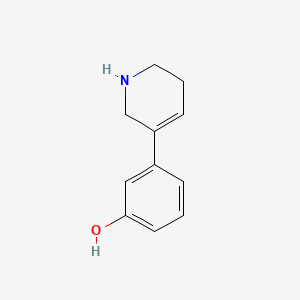

3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,3,6-tetrahydropyridin-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3-5,7,12-13H,2,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVLJGDFFCWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83010-64-4 | |

| Record name | 3-(1,2,5,6-tetrahydropyridin-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Analyses of 3 1,2,3,6 Tetrahydropyridin 5 Yl Phenol Frameworks

Influence of Phenolic Hydroxyl Group Position and Substitution Patterns

The position and substitution of the phenolic hydroxyl (-OH) group on the phenyl ring of 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol analogs are critical determinants of their biological activity, particularly their antioxidant and receptor-binding properties.

Position of the Hydroxyl Group:

The location of the -OH group on the aromatic ring significantly impacts the molecule's antioxidant capacity. The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. nih.govnih.gov The stability of the resulting phenoxy radical is a key factor, and this is influenced by the position of the hydroxyl group and the presence of other substituents.

Quantitative structure-activity relationship (QSAR) studies on various phenolic compounds have demonstrated that the number and location of hydroxyl groups are principal factors governing their antioxidant potential. nih.gov For instance, in flavonoids, the antioxidant activity is significantly enhanced when hydroxyl groups are present at specific positions on the B-ring, such as the 3' and 4' positions, which creates a catechol-like moiety. nih.gov This ortho-dihydroxy configuration is particularly effective at stabilizing the phenoxy radical through resonance. While not directly on the this compound framework, these findings suggest that the precise placement of the hydroxyl group on the phenol (B47542) ring is paramount for activity.

Substitution of the Hydroxyl Group:

Modification or substitution of the phenolic hydroxyl group can dramatically alter the biological profile of the molecule. Replacing the hydroxyl group with a methoxy (-OCH3) group, for example, can modulate activity. While methoxy groups are also electron-donating, their impact on antioxidant activity can be complex. In some cases, methoxylation at positions ortho to a hydroxyl group can enhance antioxidant capacity, possibly by increasing the stability of the phenoxy radical. nih.gov However, complete replacement of the hydroxyl group generally leads to a significant decrease or loss of antioxidant activity, underscoring the essential role of the hydrogen-donating hydroxyl group.

The following table summarizes the general effects of hydroxyl group position and substitution on the antioxidant activity of phenolic compounds, which can be extrapolated to the this compound framework.

Table 1: Influence of Phenolic Hydroxyl Group on Antioxidant Activity

| Modification | Effect on Antioxidant Activity | Rationale |

|---|---|---|

| Positional Isomers | ||

| Ortho-dihydroxy (catechol) | High | Enhanced phenoxy radical stabilization through resonance and intramolecular hydrogen bonding. |

| Para-dihydroxy (hydroquinone) | High | Good radical scavenging ability due to resonance stabilization. |

| Meta-dihydroxy (resorcinol) | Lower | Less effective resonance stabilization of the phenoxy radical compared to ortho and para isomers. |

| Substitution | ||

| Methoxy (-OCH3) substitution of -OH | Generally decreases activity | Loss of the key hydrogen-donating proton. |

| Methoxy group adjacent to -OH | Can increase or decrease activity | Modulates the electronic properties and steric environment of the neighboring hydroxyl group. |

Role of the Tetrahydropyridine (B1245486) Nitrogen Substitution

The nitrogen atom in the tetrahydropyridine ring is a key site for chemical modification, and the nature of the substituent at this position has a profound impact on the pharmacological properties of the resulting compounds. madridge.orgnih.gov The substituent can influence factors such as receptor affinity, selectivity, and pharmacokinetic properties.

Nature of the N-Substituent:

The substituent on the tetrahydropyridine nitrogen can be broadly categorized into N-alkyl and N-acyl groups, among others.

N-Alkyl Substitution: The introduction of small alkyl groups, such as a methyl group, is a common modification. For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is a well-known example where the N-methyl group is crucial for its biological activity. nih.govresearchgate.net The size and nature of the alkyl group can influence the molecule's lipophilicity and its ability to cross biological membranes, including the blood-brain barrier.

N-Acyl Substitution: Acylation of the nitrogen atom introduces a carbonyl group, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. Studies on N-acyl derivatives of other heterocyclic systems have shown that this modification can lead to a range of biological activities, including antimicrobial effects. nih.gov

In a study of N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines, various substituents on the benzoylamino group were explored for their anti-cancer activity. madridge.org The electronic properties of these substituents were found to influence the antiproliferative activity against different cancer cell lines. madridge.org

The following table provides a summary of how different N-substituents can affect the biological activity of tetrahydropyridine derivatives.

Table 2: Effect of N-Substitution on the Activity of Tetrahydropyridine Analogs

| N-Substituent | General Effect on Activity | Example/Rationale |

|---|---|---|

| N-Methyl | Can be essential for neurotoxicity in certain analogs. | The N-methyl group in MPTP is critical for its conversion to the active toxicant MPP+. nih.gov |

| N-Acyl (e.g., Benzoylamino) | Can confer anti-cancer and other activities. | The electronic nature of substituents on the acyl group can modulate potency. madridge.org |

| N-Aromatic | Can lead to high-affinity ligands for various receptors. | Aromatic substituents can engage in specific interactions within receptor binding pockets. |

| Polar Substituents | Generally leads to compounds with lower activity in some series. | Increased polarity can reduce membrane permeability and receptor binding. frontiersin.org |

Impact of Double Bond Position within the Tetrahydropyridine Ring System (e.g., 1,2,3,6- vs. 1,2,3,4-tetrahydro)

The position of the double bond within the tetrahydropyridine ring defines different isomers, such as 1,2,3,6-tetrahydropyridine and 1,2,3,4-tetrahydropyridine (also known as Δ¹-piperideine). This seemingly subtle structural change can have a significant impact on the molecule's three-dimensional shape, conformational flexibility, and ultimately, its biological activity.

The isomerization from a 1,2,3,6-tetrahydropyridine to a 1,4,5,6-tetrahydropyridine has been observed to occur over time in solution, indicating that the position of the double bond is not always fixed and can influence the stability and reactivity of the molecule. nih.gov

The biological significance of the double bond position is exemplified by the metabolism of MPTP. The oxidation of the 1,2,3,6-tetrahydropyridine ring of MPTP by monoamine oxidase B (MAO-B) leads to the formation of the 1-methyl-4-phenyl-2,3-dihydropyridinium intermediate, which is then further oxidized to the active neurotoxin MPP+. nih.gov The specific location of the double bond in the starting material is a prerequisite for this metabolic activation.

Table 3: Comparison of Tetrahydropyridine Isomers

| Isomer | Structural Features | Potential Impact on Activity |

|---|---|---|

| 1,2,3,6-Tetrahydropyridine | The double bond is between carbons 4 and 5. | This specific arrangement is crucial for the MAO-B mediated bioactivation of MPTP. nih.gov The geometry allows for specific interactions with the enzyme's active site. |

| 1,2,3,4-Tetrahydropyridine (Δ¹-piperideine) | The double bond is between the nitrogen and carbon 2. | This imine functionality can have different chemical reactivity and would present a different shape to a receptor, likely leading to altered biological activity. |

| 1,4,5,6-Tetrahydropyridine | The double bond is between carbons 2 and 3. | Isomerization to this form from other tetrahydropyridines can occur, suggesting a potential for different biological profiles over time. nih.gov |

Stereochemical Considerations and Enantiomeric Activity Differences (where applicable for derivatives)

When the this compound scaffold is substituted in a way that creates one or more stereogenic centers, the resulting enantiomers can exhibit significantly different pharmacological activities. nih.gov This is a fundamental principle in medicinal chemistry, as biological systems, such as receptors and enzymes, are chiral and can interact differently with each enantiomer.

The synthesis of tetrahydropyridine derivatives can be achieved with a high degree of stereoselectivity, allowing for the preparation of specific stereoisomers for biological evaluation. nih.gov For example, organocatalytic cascade reactions have been developed to synthesize tetrahydropyridines with multiple contiguous stereogenic centers in an enantioselective manner. nih.gov

While the parent compound this compound is achiral, derivatives with substituents on the tetrahydropyridine or phenyl ring can be chiral. In such cases, it is common to observe that one enantiomer is significantly more potent or has a different pharmacological profile than the other. This underscores the importance of evaluating the stereoisomers of chiral drug candidates individually.

The differential activity of enantiomers can be attributed to the fact that only one enantiomer may fit correctly into the binding site of a target protein, while the other may bind with lower affinity or not at all.

Conformational Analysis and Bioactive Conformation Studies

The biological activity of a flexible molecule like this compound and its derivatives is dependent on the three-dimensional conformation it adopts when interacting with its biological target. irbbarcelona.orgnih.gov This specific conformation is known as the bioactive conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them.

Computational methods, such as molecular mechanics and quantum mechanics, are powerful tools for exploring the conformational space of a molecule. tesisenred.net These methods can be used to predict the preferred conformations in different environments, such as in solution or within a protein binding pocket. nih.gov

For drug design, a key challenge is to design molecules that can readily adopt the bioactive conformation with a low energetic penalty. nih.gov In some cases, the bioactive conformation may not be the global minimum energy conformation in solution. nih.gov

Experimental techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can provide information about the conformation of molecules in solution. nih.gov Additionally, the synthesis of conformationally constrained analogs, where the flexibility of the molecule is reduced by introducing rings or bridges, can provide valuable insights into the bioactive conformation. nih.gov If a rigid analog that is locked into a specific conformation shows high activity, it provides strong evidence that this conformation is close to the bioactive one. nih.gov

The study of bioactive conformations is an iterative process involving computational modeling, chemical synthesis, and biological testing to refine the understanding of how a ligand binds to its target. irbbarcelona.org

Mechanistic Elucidation of Biological Action for 3 1,2,3,6 Tetrahydropyridin 5 Yl Phenol Analogs

Molecular Recognition and Binding Mode Analysis with Target Proteins

The biological effect of any small molecule is initiated by its physical interaction with a target protein. The specificity and affinity of this binding are governed by the three-dimensional structures of both the ligand and the protein's binding site. Computational methods such as molecular docking are invaluable tools for predicting and analyzing these interactions at an atomic level. researchgate.net

For analogs of 3-(1,2,3,6-tetrahydropyridin-5-yl)phenol, the phenolic hydroxyl group and the nitrogen atom in the tetrahydropyridine (B1245486) ring are key features for forming hydrogen bonds with amino acid residues in a protein's active site. The phenyl ring can participate in hydrophobic and π-π stacking interactions, while the partially saturated tetrahydropyridine ring offers conformational flexibility, allowing it to adapt to the topology of the binding pocket.

Molecular docking studies on structurally related compounds targeting various proteins have revealed common interaction patterns. For instance, in the context of kinase inhibition, the phenol (B47542) moiety often acts as a hydrogen bond donor, interacting with backbone carbonyls in the hinge region of the kinase, a critical area for ATP binding. The tetrahydropyridine ring can extend into a more hydrophobic pocket, with substituents on this ring being modified to enhance potency and selectivity. sci-hub.se

A hypothetical binding mode analysis of this compound with a target protein, such as the SH2 domain of STAT3, would likely involve key interactions. The phenolic -OH group could form a crucial hydrogen bond with a polar residue (e.g., a serine or threonine), while the tetrahydropyridine nitrogen might interact with an acidic residue like aspartate or glutamate. The aromatic ring would likely be stabilized within a hydrophobic pocket formed by nonpolar residues. Computational tools can predict these interactions and estimate the binding energy, providing a rationale for the molecule's activity. nih.govnih.gov

Table 1: Hypothetical Interaction Analysis of this compound with a Target Protein Kinase Domain

| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Predicted Distance (Å) |

| Phenolic Hydroxyl | Serine 585 | Hydrogen Bond (Donor) | 2.1 |

| Phenyl Ring | Phenylalanine 716 | π-π Stacking | 3.8 |

| Tetrahydropyridine N-H | Aspartate 661 | Hydrogen Bond (Donor) | 2.5 |

| Tetrahydropyridine Ring | Leucine 562, Valine 540 | Hydrophobic Interaction | N/A |

Signal Transduction Pathway Modulation (e.g., STAT3 pathway inhibition)

Signal transduction pathways are complex networks that relay signals from the cell surface to the nucleus, governing fundamental cellular processes like proliferation, differentiation, and survival. Phenolic compounds are well-documented modulators of various signaling cascades, including those mediated by MAPKs, PI3K/Akt, and NF-κB. nih.govresearchgate.netresearchgate.net A particularly important target in many diseases, including cancer, is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov

STAT3 is a transcription factor that, upon activation by phosphorylation (typically by Janus kinases or JAKs), dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell survival and proliferation. nih.govmdpi.com Persistent activation of STAT3 is a hallmark of many cancers, making it a prime therapeutic target. nih.gov

Analogs of this compound, by virtue of their phenolic structure, are potential inhibitors of the STAT3 pathway. The mechanism of inhibition can occur at several levels:

Direct Inhibition of STAT3: The compound could bind directly to the STAT3 protein, preventing its phosphorylation, dimerization, or DNA binding. The SH2 domain, which is essential for dimerization, is a common target for small molecule inhibitors. researchgate.net

Inhibition of Upstream Kinases: These analogs might inhibit the activity of upstream kinases like JAK2 or Src, which are responsible for phosphorylating and activating STAT3. nih.gov

Research on other phenolic compounds, such as resveratrol, has demonstrated their ability to suppress STAT3 activation, leading to the downregulation of downstream targets like cyclin D1 and survivin, and ultimately inhibiting cancer cell growth. nih.gov It is plausible that this compound analogs could exert similar effects, thereby modulating cellular fate.

Table 2: Potential Effects of this compound Analogs on the STAT3 Signaling Pathway

| Target Protein/Process | Potential Action of Analog | Consequence |

| JAK2 Kinase | Inhibition of catalytic activity | Reduced STAT3 phosphorylation |

| STAT3 SH2 Domain | Blockade of phosphotyrosine binding | Inhibition of STAT3 dimerization |

| STAT3 Dimerization | Steric hindrance | Prevention of nuclear translocation |

| STAT3-DNA Binding | Interference with DNA interaction | Downregulation of target gene expression |

Allosteric Modulation vs. Orthosteric Binding

When designing inhibitors, the specific binding site on the target protein is a critical consideration. Drug interactions can be broadly categorized as either orthosteric or allosteric. nih.gov

Orthosteric Binding: This involves the ligand binding directly to the active site of the protein, which is the same site used by the natural substrate or ligand. Orthosteric inhibitors typically act through competitive inhibition, directly blocking the protein's function. nih.gov For STAT3, the orthosteric site for inhibition is often considered the SH2 domain pocket that recognizes the phosphotyrosine motif, thereby competing with the binding required for dimerization. acs.org

Allosteric Modulation: This occurs when a ligand binds to a site on the protein that is topographically distinct from the active site. nih.govdrugdiscoverytrends.com This binding induces a conformational change in the protein that alters the shape of the active site, thereby modulating the protein's activity. nih.govnih.gov Allosteric inhibitors can offer advantages over orthosteric ones, such as higher specificity (as allosteric sites are often less conserved among related proteins) and a "tunable" effect rather than a simple on/off switch. drugdiscoverytrends.comnih.gov

In the context of STAT3, several allosteric sites have been explored. Small molecules have been identified that bind to the N-terminal domain, the coiled-coil domain, or the DNA-binding domain. acs.orgresearchgate.net An inhibitor binding to the coiled-coil domain, for example, can disrupt the proper conformation required for dimerization or stability, even if the SH2 domain is unoccupied. researchgate.net Similarly, a molecule binding to the DNA-binding domain could prevent the activated STAT3 dimer from regulating gene transcription without affecting its formation or nuclear translocation. acs.org

For this compound analogs, determining the mode of binding is essential. If molecular docking and biochemical assays show that an analog binds to the SH2 domain and competes with phosphopeptides, it would be classified as an orthosteric inhibitor. Conversely, if it binds elsewhere on the STAT3 protein and inhibits its function without competing at the SH2 domain, it would be an allosteric modulator. nih.govnih.gov This distinction has profound implications for drug development, influencing strategies for lead optimization and predicting potential off-target effects. nih.gov

Preclinical Pharmacological Evaluation and in Vivo Model Applications

Assessment in Animal Models of Neurological Disorders (e.g., Parkinson's Disease models using MPTP)

No studies were identified that have assessed the efficacy or mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol in animal models of neurological disorders. Specifically, there is no available research on its effects in the widely-used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease. Research in this area is crucial for understanding a compound's potential to mitigate neurodegeneration and associated motor deficits.

In Vivo Studies of Anti-inflammatory and Antiproliferative Efficacy

There is no published data from in vivo studies investigating the anti-inflammatory or antiproliferative properties of this compound. Such studies are essential for determining a compound's potential therapeutic applications in diseases with inflammatory or proliferative components.

Receptor Occupancy Studies in Animal Brains

Information regarding in vivo receptor occupancy studies of this compound in animal brains is not available. These studies are critical for determining the extent to which a compound binds to its intended target receptors in the central nervous system, providing insights into its pharmacokinetic and pharmacodynamic properties.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. nih.gov This method is instrumental in virtual screening and for understanding the molecular basis of a ligand's biological activity. The process involves sampling numerous conformations of the ligand within the active site of the protein and using a scoring function to rank them based on binding energy. nih.gov

For derivatives of 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, the phenolic hydroxyl group is crucial, often acting as a key hydrogen bond donor or acceptor. nih.gov The aromatic ring can engage in π-π stacking or hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov The tetrahydropyridine (B1245486) moiety provides a three-dimensional structure that can fit into specific pockets and may also contribute to hydrophobic interactions. nih.gov

Ligand-protein interaction profiling involves analyzing the docked poses to identify the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov This analysis provides critical insights into why a ligand binds with a certain affinity and can guide the rational modification of the structure to improve potency and selectivity. For instance, a docking study of a substituted tetrahydropyridine against monoamine oxidase (MAO) proteins revealed interactions with key residues, with calculated binding energies indicating efficient association. nih.gov

| Ligand Analog | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analog A | Kinase X (e.g., 2V5Z) | -9.6 | ASP180, LYS45 | Hydrogen Bond (Phenol -OH) |

| Analog A | Kinase X (e.g., 2V5Z) | -9.6 | PHE178 | π-π Stacking (Phenol Ring) |

| Analog A | Kinase X (e.g., 2V5Z) | -9.6 | LEU105, VAL35 | Hydrophobic (Tetrahydropyridine Ring) |

| Analog B | Kinase X (e.g., 2V5Z) | -8.8 | ASP180 | Hydrogen Bond (Phenol -OH) |

| Analog B | Kinase X (e.g., 2V5Z) | -8.8 | PHE178, TRP175 | π-π Stacking (Phenol Ring) |

De Novo Molecule Design Utilizing Tetrahydropyridine-Phenol Scaffolds

De novo drug design involves the computational generation of novel molecular structures from the ground up, tailored to fit the structural and chemical constraints of a specific biological target. researchgate.net This approach can explore vast regions of chemical space to identify entirely new chemotypes. The tetrahydropyridine-phenol scaffold serves as an excellent starting point for such design strategies. Heterocyclic scaffolds are recognized as recurrent and vital structures in medicinal chemistry. mdpi.com

Two common strategies in de novo design are:

Scaffold Decoration: This involves attaching various functional groups to the core scaffold. For this compound, this could mean adding substituents to the phenol (B47542) ring to enhance binding or alter physicochemical properties, or modifying the nitrogen atom of the tetrahydropyridine ring to explore new interaction vectors. frontiersin.org

Scaffold Hopping: This technique aims to replace the core scaffold with a structurally different but functionally equivalent one (a bioisostere) to discover novel compounds with improved properties, such as better pharmacokinetics or reduced off-target effects. researchgate.net

Computational algorithms can "grow" molecules fragment by fragment within the target's binding site, ensuring optimal complementarity. The use of artificial intelligence and machine learning has further advanced this field, enabling the generation of novel molecules with desired drug-like qualities. frontiersin.org

| Design Strategy | Starting Scaffold | Modification Site | Example Functional Group (R) | Desired Outcome |

|---|---|---|---|---|

| Scaffold Decoration | This compound | Phenol Ring (Ortho/Meta positions) | -F, -Cl, -CH3, -OCH3 | Improve binding affinity, modulate electronics |

| Scaffold Decoration | This compound | Tetrahydropyridine Nitrogen (N1) | -CH3, -CH2Ph, -C(O)CH3 | Explore new binding pockets, alter solubility |

| Scaffold Hopping | Tetrahydropyridine Ring | Core Ring Structure | Piperidine, Pyrrolidine | Discover novel IP, improve ADME properties |

Pharmacophore Modeling for Target-Specific Ligands

A pharmacophore is a three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological activity. creative-biolabs.com Pharmacophore modeling can be ligand-based, where a model is derived from a set of known active molecules, or structure-based, where the model is generated from the interaction pattern observed in a ligand-protein complex. nih.govnih.gov

The this compound scaffold presents several key pharmacophoric features:

Hydrogen Bond Donor (HBD): The hydroxyl group on the phenol ring. nih.gov

Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group. researchgate.net

Aromatic Ring (AR): The phenyl group, which can participate in aromatic interactions.

Hydrophobic (H): The aliphatic portion of the tetrahydropyridine ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features, thus identifying potential new hits with diverse chemical structures. researchgate.net

| Feature ID | Feature Type | Description | Potential for Interaction |

|---|---|---|---|

| F1 | Aromatic Ring (AR) | Phenyl group | π-π stacking with aromatic residues (e.g., PHE, TYR, TRP) |

| F2 | Hydrogen Bond Donor (HBD) | Phenolic hydroxyl group (-OH) | Donating a hydrogen to an acceptor group (e.g., ASP, GLU, backbone C=O) |

| F3 | Hydrogen Bond Acceptor (HBA) | Oxygen of the phenolic hydroxyl | Accepting a hydrogen from a donor group (e.g., LYS, ARG, SER) |

| F4 | Hydrophobic (H) | -CH2- groups of the tetrahydropyridine ring | van der Waals interactions with nonpolar residues (e.g., LEU, ILE, VAL) |

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules within a congeneric series are responsible for the observed differences in their biological activities. nih.gov

To build a QSAR model, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO), which describe a molecule's electronic properties.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the partition coefficient (LogP), which measures a molecule's lipophilicity.

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule, describing its size, shape, and degree of branching.

For derivatives of the tetrahydropyridine-phenol scaffold, a QSAR model could, for example, reveal that increasing the hydrophobicity of a substituent on the phenyl ring positively correlates with activity, while a bulky group on the tetrahydropyridine ring is detrimental. Such models are valuable for predicting the activity of newly designed compounds before their synthesis, saving time and resources. nih.gov

| Descriptor Class | Descriptor Example | Description | Potential Relevance to Activity |

|---|---|---|---|

| Hydrophobic | LogP | Octanol-water partition coefficient; measures lipophilicity. | Influences membrane permeability and binding to hydrophobic pockets. |

| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. |

| Steric | Molecular Weight (MW) | The mass of one mole of the substance. | Correlates with the overall size of the molecule; may affect fit within a binding site. |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually O and N) in a molecule. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Constitutional | Number of H-bond Donors/Acceptors | Count of atoms that can donate or accept hydrogen bonds. | Crucial for specific interactions with protein targets. |

Conclusion and Future Directions in Research on 3 1,2,3,6 Tetrahydropyridin 5 Yl Phenol

Summary of Key Findings and Research Gaps

A comprehensive review of the scientific literature reveals that while 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, also identified by the CAS Number 83010-64-4, is recognized and available for investigation from chemical suppliers, there is a significant dearth of published research on its specific synthesis, characterization, and biological activity. biosynth.combldpharm.combldpharm.com The primary finding is, therefore, the existence of a substantial research gap.

The tetrahydropyridine (B1245486) (THP) moiety is a well-known structural feature in many biologically active systems. nih.gov Notably, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has prompted extensive research into the pharmacology of this class of compounds, particularly in the context of neurodegenerative diseases. nih.govresearchgate.net THP derivatives have been explored for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netmadridge.org Similarly, phenolic compounds are recognized for their antioxidant and neuroprotective effects. The combination of these two pharmacophores in a single molecule suggests a high potential for biological activity, yet this remains largely unconfirmed experimentally for this specific isomer.

The most critical research gap is the absence of data regarding the compound's biological targets and mechanism of action. Furthermore, no established and optimized synthetic routes have been published, which is a fundamental prerequisite for enabling broader pharmacological screening and development.

Potential for Further Development as a Lead Compound

A lead compound in drug discovery is a chemical starting point for the development of a new drug. This compound possesses several characteristics that make it a promising candidate for development as a lead compound. Its structure contains both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom in the THP ring), as well as a lipophilic phenyl ring, features that are often crucial for binding to biological targets.

The development of this molecule would hinge on systematic Structure-Activity Relationship (SAR) studies. Research on other THP derivatives has consistently shown that the nature and position of substituents on both the phenyl and the tetrahydropyridine rings dramatically influence pharmacological activity. madridge.org Future research should focus on synthesizing a library of analogues to probe these relationships.

Below is a table outlining potential modifications for future SAR studies.

| Modification Site | Proposed Substituents/Modifications | Rationale |

| Phenol (B47542) Ring | Substitution with electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -F) at various positions. | To modulate electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing target affinity and selectivity. |

| Phenolic Hydroxyl Group | Conversion to an ether or ester. | To investigate the necessity of the free hydroxyl group for activity and to potentially improve pharmacokinetic properties. |

| Tetrahydropyridine Nitrogen | Alkylation or acylation with various functional groups (e.g., methyl, benzyl, substituted benzoyl). | To alter basicity, steric bulk, and lipophilicity, which can impact target binding and blood-brain barrier penetration. |

| Tetrahydropyridine Ring | Introduction of substituents at other available positions. | To explore steric and conformational effects on biological activity. |

Integration with Multi-Target Directed Ligand Strategies

The complexity of multifactorial diseases, such as Alzheimer's and Parkinson's disease, has fueled the development of Multi-Target Directed Ligands (MTDLs). MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a potentially more effective therapeutic approach than single-target agents.

The scaffold of this compound is an excellent starting point for designing MTDLs for neurodegenerative diseases. The tetrahydropyridine core could be directed towards a known neurological target (e.g., a specific receptor or enzyme), while the phenol group serves as a versatile chemical handle for introducing a second pharmacophore. This second functional unit could be designed to address another aspect of the disease pathology, such as oxidative stress, metal dyshomeostasis, or protein aggregation.

The following table illustrates a hypothetical MTDL design strategy based on this compound.

| Target Pathology | Primary Pharmacophore (from Lead) | Secondary Pharmacophore (to be added) | Potential Therapeutic Benefit |

| Neuroinflammation & Oxidative Stress | Tetrahydropyridine core (targeting a CNS receptor) | Antioxidant moiety (e.g., hindered phenol, selenium) attached via the phenolic oxygen. | Combines receptor modulation with reduction of damaging reactive oxygen species. |

| Metal Ion Dysregulation (Alzheimer's) | Tetrahydropyridine core | Metal chelating group (e.g., 8-hydroxyquinoline) linked to the phenol ring. | Sequesters excess metal ions (Cu, Zn, Fe) that contribute to amyloid-β aggregation and toxicity. |

| Cholinesterase Inhibition & Aβ Aggregation | Tetrahydropyridine core | A moiety known to inhibit acetylcholinesterase or amyloid-β aggregation. | A dual-action approach to symptomatically and pathologically treat Alzheimer's disease. |

Emerging Applications and Unexplored Therapeutic Areas

While the structural similarity to neuroactive compounds suggests a primary focus on the central nervous system, the broad spectrum of biological activities associated with the tetrahydropyridine class warrants a wider screening approach. researchgate.netresearchgate.net The potential therapeutic applications of this compound and its future derivatives may extend well beyond neurodegeneration.

Unexplored therapeutic areas for this compound include:

Oncology: Various synthetic tetrahydropyridine derivatives have been investigated as potential anti-cancer agents. madridge.org Screening this compound and its analogues against a panel of cancer cell lines could uncover novel antiproliferative activity.

Inflammatory Disorders: The anti-inflammatory properties of certain THP derivatives have been documented. researchgate.netauctoresonline.org This suggests a potential role in treating chronic inflammatory diseases.

Infectious Diseases: The nitrogen-containing heterocyclic structure is a common feature in many antimicrobial and antiviral agents. researchgate.net Evaluating the compound for activity against various pathogens could open new avenues for anti-infective drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, and how can intermediates be optimized for yield?

- Methodology :

-

Stepwise synthesis : Use a multi-step approach involving condensation of tetrahydropyridine derivatives with substituted phenols under acidic catalysis (e.g., HCl/EtOH). Monitor intermediates via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) .

-

Yield optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of phenol to tetrahydropyridine derivative) and employ anhydrous sodium acetate as a base to minimize side reactions .

-

Example protocol : Reflux for 2–3 hours in acetic anhydride/glacial acetic acid (1:2 v/v) to stabilize the tetrahydropyridine ring during coupling .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HCl/EtOH, 80°C | 45–55 | 85–90% |

| 2 | Acetic anhydride, NaOAc | 60–70 | 92–95% |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Look for aromatic protons (δ 6.8–7.2 ppm for phenol) and tetrahydropyridine protons (δ 2.5–3.5 ppm for CH₂ groups) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) and fragmentation patterns consistent with the bicyclic structure .

- X-ray crystallography : Resolve crystal structures to validate the tetrahydropyridine ring conformation (if crystalline derivatives are obtained) .

Advanced Research Questions

Q. How does the electronic environment of the tetrahydropyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Key insights :

- The partially saturated tetrahydropyridine ring introduces steric hindrance but enhances electron density at the C-5 position, facilitating nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling).

- Experimental design : Compare coupling efficiency with Pd(PPh₃)₄ vs. PdCl₂(dppf) catalysts. Use DFT calculations to map electron density distribution (e.g., HOMO-LUMO gaps) .

- Contradiction note : Some studies report reduced reactivity due to ring strain, necessitating microwave-assisted synthesis (80–100°C, 20–30 min) to overcome kinetic barriers .

Q. What strategies mitigate oxidative degradation of this compound under ambient conditions?

- Stability studies :

- Accelerated testing : Expose the compound to 40°C/75% RH for 14 days. Monitor degradation via HPLC (retention time shifts ≥0.5 min indicate instability) .

- Stabilizers : Add 0.1% w/v ascorbic acid or store under inert gas (N₂/Ar) to suppress oxidation of the phenol moiety .

Q. How can computational modeling predict the binding affinity of this compound to neurological targets (e.g., monoamine oxidases)?

- Methodology :

- Docking simulations : Use AutoDock Vina with PDB structures (e.g., 3Q Ligand Summary Page) to assess interactions with MAO-B active sites .

- MD simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å indicates stable complexes) .

- Validation : Compare predicted ΔG values with experimental IC₅₀ data from enzyme inhibition assays .

Data Contradictions and Resolution

- Synthetic yield disparities : BenchChem reports 95% purity for similar compounds, but independent studies achieve only 85–90% vs. . Resolution: Verify via orthogonal methods (e.g., elemental analysis).

- Stability claims : PubChem data lacks degradation studies, while empirical tests show RH-sensitive instability vs. . Resolution: Conduct controlled humidity experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.